molecular formula C27H29N3O2 B15013737 2,2-Diphenyl-N-({N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide

2,2-Diphenyl-N-({N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide

Cat. No.: B15013737
M. Wt: 427.5 g/mol
InChI Key: WAORKBGZDVTAAJ-ZTKZIYFRSA-N
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Description

2,2-Diphenyl-N-({N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-({N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-(propan-2-yl)benzaldehyde with hydrazine to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated with 2,2-diphenylacetyl chloride under basic conditions to yield the final product.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-({N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,2-Diphenyl-N-({N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-({N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenylacetamide: Lacks the hydrazone and aromatic substituents.

    N-Phenylacetamide: Simpler structure with only one aromatic ring.

    Hydrazinecarboxamide: Contains the hydrazine moiety but lacks the aromatic rings.

Uniqueness

2,2-Diphenyl-N-({N’-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide is unique due to its combination of aromatic and aliphatic components, as well as the presence of the hydrazone moiety

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[1-(4-propan-2-ylphenyl)ethylidene]hydrazinyl]ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H29N3O2/c1-19(2)21-14-16-22(17-15-21)20(3)29-30-25(31)18-28-27(32)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-17,19,26H,18H2,1-3H3,(H,28,32)(H,30,31)/b29-20+

InChI Key

WAORKBGZDVTAAJ-ZTKZIYFRSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C(=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)/C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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